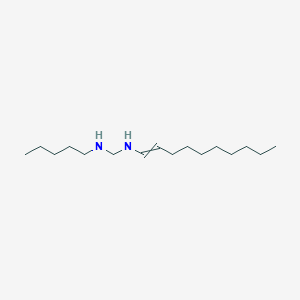
N-(Dec-1-en-1-yl)-N'-pentylmethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of a dec-1-en-1-yl group and a pentyl group attached to a methanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dec-1-en-1-yl)-N’-pentylmethanediamine typically involves the reaction of dec-1-ene with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include transition metal complexes and acid catalysts. The reaction is usually performed at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(Dec-1-en-1-yl)-N’-pentylmethanediamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base. The reactions are conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include amine oxides, nitriles, saturated amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is also used in the development of novel biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-(Dec-1-en-1-yl)-N’-pentylmethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(Dec-1-en-1-yl)-N’-pentylmethanediamine can be compared with other similar compounds, such as:
N-(Dec-1-en-1-yl)-N’-butylmethanediamine: This compound has a butyl group instead of a pentyl group. The difference in chain length can affect its reactivity and properties.
N-(Dec-1-en-1-yl)-N’-hexylmethanediamine: This compound has a hexyl group, which can influence its solubility and interaction with other molecules.
N-(Dec-1-en-1-yl)-N’-ethylmethanediamine: The presence of an ethyl group can lead to different chemical and biological properties compared to the pentyl derivative.
Propriétés
Numéro CAS |
143851-62-1 |
|---|---|
Formule moléculaire |
C16H34N2 |
Poids moléculaire |
254.45 g/mol |
Nom IUPAC |
N'-dec-1-enyl-N-pentylmethanediamine |
InChI |
InChI=1S/C16H34N2/c1-3-5-7-8-9-10-11-13-15-18-16-17-14-12-6-4-2/h13,15,17-18H,3-12,14,16H2,1-2H3 |
Clé InChI |
IUBBEBZQWZGAPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CNCNCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
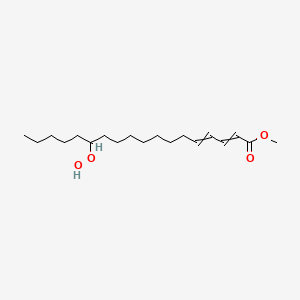
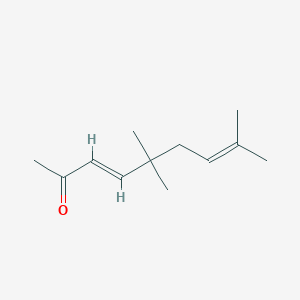
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
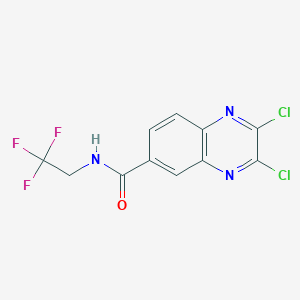
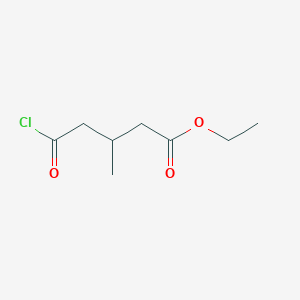
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
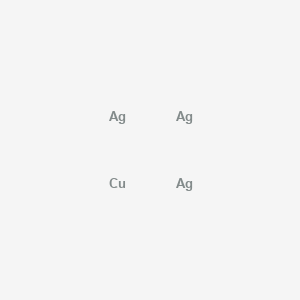
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
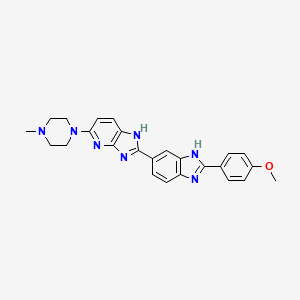
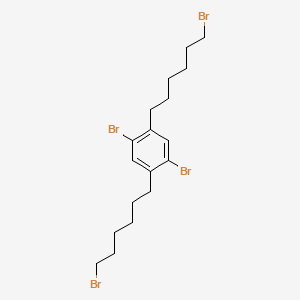
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)

